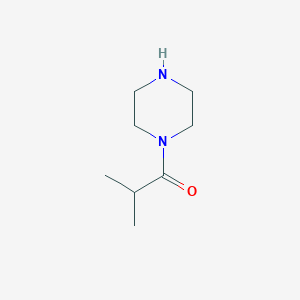
2-Methyl-1-(piperazin-1-yl)propan-1-one
Cat. No. B1302852
Key on ui cas rn:
71260-16-7
M. Wt: 156.23 g/mol
InChI Key: JPULDXYXDMNTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05756505
Procedure details


Tert-butyl piperazinecarboxylate (2.93 g) and triethylamine (4.39 ml) were dissolved in dichloromethane (60 ml) and then, while being cooled with ice, isobutyryl chloride (1.84 ml) was added thereto. After being stirred for 30 minutes, the reaction mixture was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated under a vacuum. To 1.79 g of part of the resulting residue, trifluoroacetic acid (9 ml) was added and the mixture was stirred for 30 minutes at room temperature. Then, the reaction mixture was concentrated under a vacuum. The residue was dissolved in methanol (20 ml) and then 2N hydrochroric acid methanol solution (10 ml) was added thereto. After being stirred for 10 minutes, the reaction mixture was concentrated under a vacuum. The residue, with 10% aqueous sodium hydroxide solution added thereto, was extracted with chloroform. The extract was washed with water and saturated brine successively, dried over sodium sulfate anhydride, and then concentrated under a vacuum to yield 0.85 g of the aimed compound.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:7]([O:9]C(C)(C)C)=O)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:21](Cl)(=O)[CH:22](C)[CH3:23]>ClCCl>[C:7]([N:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1)(=[O:9])[CH:22]([CH3:23])[CH3:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.93 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
4.39 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
1.84 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After being stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine successively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate anhydride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To 1.79 g of part of the resulting residue, trifluoroacetic acid (9 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes at room temperature
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Then, the reaction mixture was concentrated under a vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol (20 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2N hydrochroric acid methanol solution (10 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After being stirred for 10 minutes
|
|
Duration
|
10 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under a vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue, with 10% aqueous sodium hydroxide solution added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water and saturated brine successively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate anhydride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a vacuum
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)N1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.85 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

